Home > Products > Screening Compounds P100523 > 3,4-Dehydro Cilostazol-d11
3,4-Dehydro Cilostazol-d11 - 1073608-13-5

3,4-Dehydro Cilostazol-d11

Catalog Number: EVT-1440260
CAS Number: 1073608-13-5
Molecular Formula: C20H25N5O2
Molecular Weight: 378.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Cilostazol

  • Compound Description: Cilostazol (CAS 73963-72-1, CLZ) is a phosphodiesterase III inhibitor used as a medication to treat the symptoms of intermittent claudication, a condition that causes pain and cramping in the legs due to poor blood flow. [, , , , ]

3,4-Dehydro Cilostazol

  • Compound Description: 3,4-Dehydro Cilostazol (DCLZ), also known as OPC-13015, is an active metabolite of Cilostazol. [, , , , ] It exhibits similar pharmacological activity to the parent drug, contributing to its therapeutic effects. [, ]

4′-trans-Hydroxy Cilostazol

  • Compound Description: 4′-trans-Hydroxy Cilostazol (4′-CLZ), also known as OPC-13213, is another active metabolite of Cilostazol. [, ] Similar to 3,4-Dehydro Cilostazol, it contributes to the overall pharmacological effects of Cilostazol. []
Overview

3,4-Dehydro Cilostazol-d11 is a deuterated analog of 3,4-Dehydro Cilostazol, which is an active metabolite of Cilostazol. Cilostazol is primarily used as a phosphodiesterase inhibitor for the treatment of intermittent claudication, a condition characterized by pain in the legs due to inadequate blood flow. The deuterated version, 3,4-Dehydro Cilostazol-d11, is utilized in pharmacokinetic studies and analytical chemistry to improve the sensitivity and accuracy of measurements in biological samples.

Source

3,4-Dehydro Cilostazol-d11 can be sourced from various chemical suppliers and research institutions specializing in labeled compounds. It is cataloged under CAS Number 1073608-13-5 and has a molecular formula of C20H14D11N5O2 with a molecular weight of 378.51 g/mol .

Classification

This compound falls under the category of pharmaceutical intermediates and labeled metabolites. It is classified as a deuterated compound, which enhances its stability and detection in mass spectrometry applications .

Synthesis Analysis

Methods

The synthesis of 3,4-Dehydro Cilostazol-d11 involves the incorporation of deuterium into the structure of 3,4-Dehydro Cilostazol. This process typically utilizes deuterated reagents during the synthetic pathway to ensure that specific hydrogen atoms are replaced with deuterium.

Technical Details

The synthetic route may include several steps such as:

  1. Starting Material Preparation: Utilizing Cilostazol or its precursors.
  2. Deuteration: Employing deuterated solvents or reagents to facilitate the substitution of hydrogen atoms with deuterium.
  3. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the desired compound from by-products.

The detailed reaction conditions and yields can vary based on the specific synthetic route chosen .

Molecular Structure Analysis

Structure

The molecular structure of 3,4-Dehydro Cilostazol-d11 features a quinolinone core with specific substitutions that characterize its pharmacological activity. The incorporation of deuterium isotopes alters its mass but does not significantly change its chemical behavior.

Data

  • Molecular Formula: C20H14D11N5O2
  • Molecular Weight: 378.51 g/mol
  • CAS Number: 1073608-13-5 .
Chemical Reactions Analysis

Reactions

3,4-Dehydro Cilostazol-d11 participates in various chemical reactions typical for phosphodiesterase inhibitors. These reactions include enzyme interactions where it mimics the substrate or product forms in biological systems.

Technical Details

The compound undergoes metabolic transformations similar to those observed with its parent compound, Cilostazol. This includes hydrolysis and conjugation reactions that are critical for its pharmacokinetic profiling .

Mechanism of Action

Process

The mechanism of action for 3,4-Dehydro Cilostazol-d11 involves inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels result in vasodilation and improved blood flow.

Data

Research indicates that the pharmacological effects of 3,4-Dehydro Cilostazol-d11 mirror those of Cilostazol, contributing to its therapeutic efficacy in treating conditions related to poor circulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: The presence of deuterium enhances stability against metabolic degradation.
  • Reactivity: Exhibits reactivity consistent with phosphodiesterase inhibitors.

Relevant analyses confirm that these properties are crucial for its application in both laboratory settings and clinical research .

Applications

3,4-Dehydro Cilostazol-d11 is primarily used in scientific research for:

  • Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of Cilostazol.
  • Analytical Chemistry: As an internal standard in mass spectrometry methods due to its distinct isotopic signature which allows for precise quantification in biological matrices .

This compound plays a vital role in enhancing our understanding of drug metabolism and efficacy in clinical settings.

Introduction to 3,4-Dehydro Cilostazol-d11

Structural and Functional Relationship to Cilostazol and Its Metabolites

3,4-Dehydro Cilostazol-d11 (DCIL-d11) is a deuterium-labeled analog of 3,4-Dehydro Cilostazol (DCIL; OPC-13015), the primary pharmacologically active metabolite of the antiplatelet drug Cilostazol (CLZ). Structurally, DCIL is formed via oxidative dehydrogenation of the parent compound’s quinolinone core, resulting in a conjugated diene system that enhances its pharmacological potency. DCIL exhibits 5-fold greater inhibitory activity against phosphodiesterase III (PDE3) compared to CLZ, contributing significantly to the overall therapeutic effects of cilostazol therapy, including vasodilation and antiplatelet aggregation [1] [6].

DCIL-d11 incorporates eleven deuterium atoms (²H or D) at specific positions on its cyclohexyl and tetrazole rings (Molecular Formula: C₂₀H₁₄D₁₁N₅O₂; Molecular Weight: 378.51 g/mol) [2] [3]. This isotopic substitution maintains near-identical chemical and physical properties to unlabeled DCIL, including chromatographic behavior and ionization efficiency. However, the carbon-deuterium bonds confer greater metabolic stability due to the kinetic isotope effect, where the stronger C-D bond resists enzymatic cleavage compared to C-H. This property is critical for its utility as an internal standard but does not alter its intrinsic pharmacological activity [4] [10].

Table 1: Structural Characteristics of 3,4-Dehydro Cilostazol-d11 and Related Compounds

CompoundMolecular FormulaCAS NumberKey Structural FeaturesPharmacological Activity
CilostazolC₂₀H₂₇N₅O₂73963-72-1Tetrahydroquinolinone, cyclohexyltetrazolePDE3 inhibition (Baseline)
3,4-Dehydro CilostazolC₂₀H₂₅N₅O₂73963-62-9Diene-conjugated quinolinone core5x more potent than Cilostazol
3,4-Dehydro Cilostazol-d11C₂₀H₁₄D₁₁N₅O₂1073608-13-5Deuterium at cyclohexyl/tetrazole moietiesMatches DCIL (used as tracer)

Role as a Deuterium-Labeled Internal Standard in Pharmacokinetic Studies

DCIL-d11 serves as an essential quantitative tool in bioanalytical assays due to its near-identical physiochemical properties to DCIL and its resistance to metabolic degradation. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, deuterated internal standards compensate for matrix effects, extraction inefficiencies, and ionization variability during sample preparation and analysis. For example, in a validated UPLC-MS/MS method for simultaneous quantification of CLZ and DCIL in human plasma, DCIL-d11 demonstrated:

  • Recovery rates of 95–97% using solid-phase extraction (SPE) [1] [7]
  • Precision (CV) <2.79% and accuracy (98.0–102.7%) across concentrations of 0.5–500 ng/mL [1]
  • Chromatographic resolution on a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) with a mobile phase of acetonitrile/ammonium formate [1] [7]

The use of DCIL-d11 enables high-sensitivity detection at low plasma volumes (100 µL), critical for supporting bioequivalence studies. In a crossover investigation of 30 healthy subjects administered 100 mg cilostazol, DCIL-d11 facilitated precise measurement of DCIL’s pharmacokinetic parameters, including AUC (area under the curve) and Cₘₐₓ (maximum concentration), without interference from endogenous plasma components [1] [6]. Its structural homogeneity with DCIL ensures co-elution during chromatography while the mass shift (m/z 378 → 379) allows distinct detection in mass spectrometers, eliminating cross-talk between analyte and internal standard channels [7].

Table 2: Analytical Performance of UPLC-MS/MS Methods Using DCIL-d11 as Internal Standard

ParameterCilostazol3,4-Dehydro CilostazolMethod Requirements
Linearity Range (ng/mL)0.5–10000.5–500R² > 0.999
LLOQ (ng/mL)0.50.5S/N ≥ 25
Intra-Day Precision (% CV)0.93–1.880.91–2.79<15%
Accuracy (%)98.8–101.798.0–102.785–115%
Carry-Over (% LLOQ)≤1.33≤1.41<20%

Significance in Analytical Chemistry and Drug Metabolism Research

DCIL-d11 is indispensable for advancing precision medicine and drug development in three key areas:

  • CYP-Mediated Metabolism Studies: DCIL formation is primarily catalyzed by CYP3A4/5 isoforms. DCIL-d11 enables robust quantification of metabolic ratios (DCIL/CLZ) to assess the impact of CYP2C19 and CYP3A5 genetic polymorphisms on cilostazol biotransformation. For instance, CYP2C19 poor metabolizers exhibit 40–50% higher DCIL exposure due to reduced shunt metabolism via 4′-trans-hydroxylation [6] [7].
  • Drug-Drug Interaction (DDI) Profiling: In pharmacokinetic studies combining cilostazol with clopidogrel, DCIL-d11 allowed detection of a 29% reduction in clopidogrel’s active metabolite AUC in CYP3A5 intermediate metabolizers, clarifying mechanisms of pharmacodynamic synergy [6].
  • High-Throughput Assay Development: The use of DCIL-d11 in SPE-UPLC-MS/MS methods reduces sample processing time to <1.2 minutes per run while maintaining sensitivity (LOD: 0.17 ng/mL). This supports large-scale applications like incurred sample reanalysis (ISR), where 125 subject samples were reanalyzed with 98% reproducibility [1] [8].

Compared to non-isotopic internal standards (e.g., benzophenone in USP methods), DCIL-d11 eliminates matrix effect variability and improves assay ruggedness. Its adoption has facilitated the transition from HPLC to UPLC-MS/MS platforms, enhancing throughput 5-fold while reducing solvent consumption and chromatographic run times [8] [9].

Table 3: Evolution of Analytical Methods for Cilostazol and Metabolites Using Deuterated Standards

MethodologyInternal StandardSample VolumeRun Time (min)LLOQ (ng/mL)Key Limitations Overcome
HPLC-UVBenzophenone500 µL>1550Low sensitivity, matrix interference
LC-MS/MS (Non-D)Nateglinide200 µL5–81.0Inconsistent recovery for metabolites
UPLC-MS/MSDCIL-d11/CLZ-d11100 µL1.20.5N/A – Gold standard for bioanalysis

Properties

CAS Number

1073608-13-5

Product Name

3,4-Dehydro Cilostazol-d11

IUPAC Name

6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-1H-quinolin-2-one

Molecular Formula

C20H25N5O2

Molecular Weight

378.52

InChI

InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D

InChI Key

GHALECSGOJQOHW-SAGHCWGKSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4

Synonyms

6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone;_x000B_OPC 13015-d11;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.